molecular formula C23H24ClNO2 B12039968 Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate CAS No. 355421-11-3

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate

Cat. No.: B12039968
CAS No.: 355421-11-3
M. Wt: 381.9 g/mol
InChI Key: KVSFFPZMXAZBBB-UHFFFAOYSA-N
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Description

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family It is characterized by a quinoline core substituted with a hexyl ester group, a chlorine atom, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using toluene and an appropriate catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with hexanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio-substituted quinoline derivatives.

Scientific Research Applications

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its quinoline core, which is known for its biological activity.

    Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Chemical Biology: The compound can be used as a probe to study biological pathways and interactions involving quinoline derivatives.

Mechanism of Action

The mechanism of action of Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, the compound may inhibit specific enzymes by binding to their active sites, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinoline-4-carboxylate derivatives: Various derivatives with different substituents on the quinoline core.

Uniqueness

Hexyl 6-chloro-2-(4-methylphenyl)-4-quinolinecarboxylate is unique due to its specific combination of substituents, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other quinoline derivatives.

Properties

CAS No.

355421-11-3

Molecular Formula

C23H24ClNO2

Molecular Weight

381.9 g/mol

IUPAC Name

hexyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24ClNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI Key

KVSFFPZMXAZBBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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